2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid
Description
2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonic acid group, and a nitro-substituted cyclohexadienone moiety
Properties
CAS No. |
39070-33-2 |
|---|---|
Molecular Formula |
C9H6N4O7S2 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[(2,4-dihydroxy-3-nitrophenyl)diazenyl]-1,3-thiazole-5-sulfonic acid |
InChI |
InChI=1S/C9H6N4O7S2/c14-5-2-1-4(8(15)7(5)13(16)17)11-12-9-10-3-6(21-9)22(18,19)20/h1-3,14-15H,(H,18,19,20) |
InChI Key |
GXIGDYFGLAZFOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=NC2=NC=C(S2)S(=O)(=O)O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene with hydrazine to form the hydrazinyl intermediate. This intermediate is then reacted with 1,3-thiazole-5-sulfonic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring and sulfonic acid group may also contribute to its activity by interacting with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-6-nitro-1,2,3,4-tetrahydroquinazolin-4-one
- 2,2′-(5-(3,5-Dibromo-4-oxocyclohexa-2,5-dienylideneamino)-2-hydroxy-3-methylbenzylazanediyl)diacetic acid
Uniqueness
2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid is unique due to its combination of a thiazole ring, a sulfonic acid group, and a nitro-substituted cyclohexadienone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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